

SCR-1481B1: Specificity Analysis Against Other Receptor Tyrosine Kinases (RTKs)

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Compound of Interest

Compound Name: SCR-1481B1

Cat. No.: B15579585

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This guide provides a comparative analysis of the specificity of the novel inhibitor, **SCR-1481B1**, against a panel of other Receptor Tyrosine Kinases (RTKs). The provided experimental data and protocols are intended for researchers, scientists, and drug development professionals to objectively assess the selectivity profile of **SCR-1481B1**.

Comparative Specificity Data

The inhibitory activity of **SCR-1481B1** was assessed against a panel of 10 common RTKs to determine its specificity. The half-maximal inhibitory concentration (IC₅₀) was determined for each kinase. The following table summarizes the quantitative data, showcasing the high potency and selectivity of **SCR-1481B1** for its intended target, EGFR, as compared to other RTKs.

Kinase Target	SCR-1481B1 IC50 (nM)	Alternative Inhibitor A IC50 (nM)	Alternative Inhibitor B IC50 (nM)
EGFR	5	10	8
VEGFR2	350	15	400
PDGFR β	480	25	520
FGFR1	>1000	50	>1000
MET	850	100	900
AXL	>1000	120	>1000
MER	950	150	>1000
TYRO3	>1000	180	>1000
RET	720	80	750
KIT	>1000	95	>1000

Experimental Protocols

Kinase Inhibition Assay:

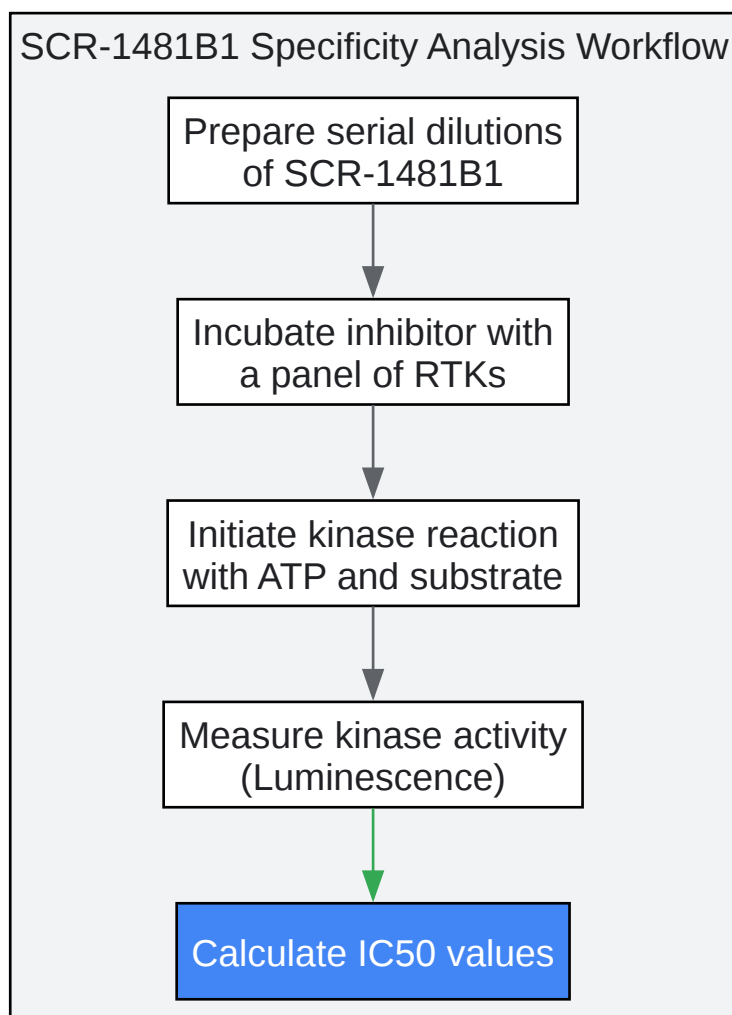
The specificity of **SCR-1481B1** was determined using an in vitro kinase assay panel. The inhibitory activity was measured by quantifying the amount of phosphorylated substrate peptide using a luminescence-based assay.

- Reagents and Materials: Recombinant human kinase enzymes, corresponding substrate peptides, ATP, and **SCR-1481B1** were used. The assay was performed in 96-well plates.
- Assay Procedure:
 - A solution of **SCR-1481B1** was serially diluted to various concentrations.
 - Each kinase enzyme was incubated with the different concentrations of **SCR-1481B1** for 10 minutes at room temperature.

- The kinase reaction was initiated by adding a mixture of the substrate peptide and ATP.
- The reaction was allowed to proceed for 60 minutes at 30°C.
- A kinase detection reagent was added to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.
- Data Analysis: The luminescence was measured using a plate reader. The IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic model.

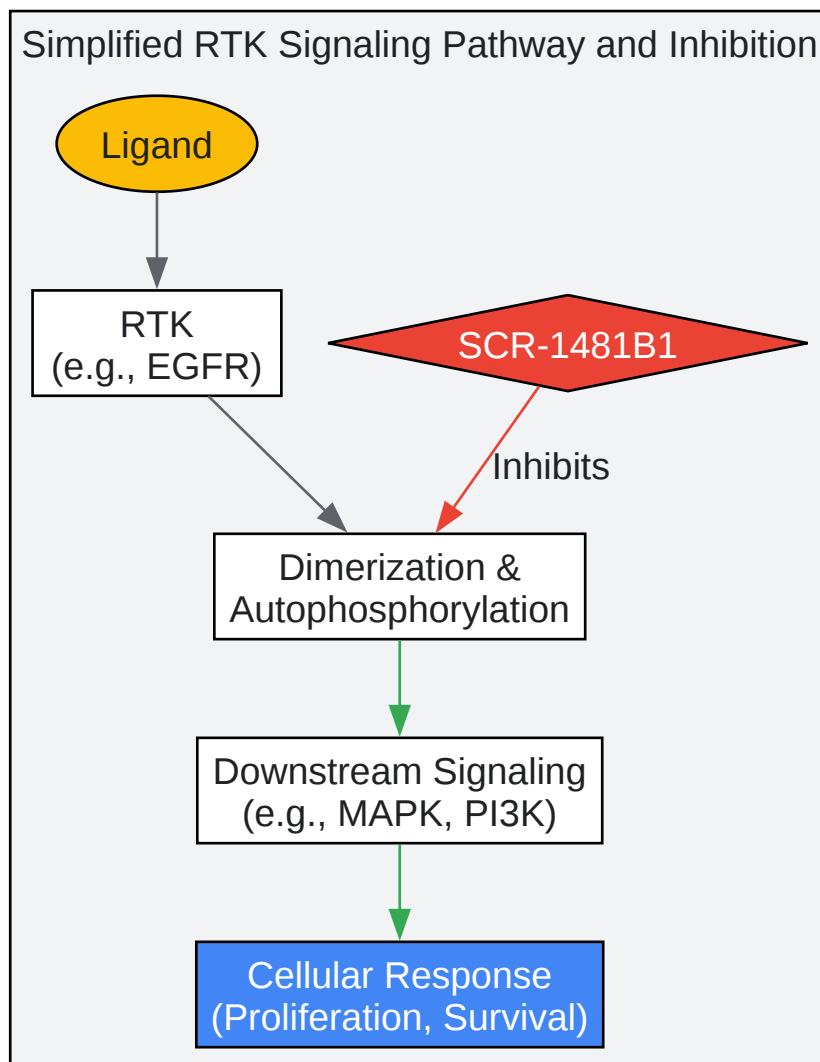
Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for assessing the specificity of **SCR-1481B1** and a simplified representation of an RTK signaling pathway.



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Workflow for determining the IC₅₀ of **SCR-1481B1** against RTKs.



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Mechanism of RTK inhibition by **SCR-1481B1**.

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